molecular formula C21H21NO4 B1313356 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid CAS No. 851909-08-5

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Cat. No. B1313356
M. Wt: 351.4 g/mol
InChI Key: CPJQXKHZCVDRSX-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, also known as Fluoren-9-yl-2-aminohexanoic acid (FAAH), is an important enzyme inhibitor that has been studied extensively in scientific research. FAAH is a naturally occurring fatty acid that is found in the brain and is involved in the regulation of endocannabinoid signaling, a process that is essential for maintaining homeostasis. In recent years, FAAH has been used as a tool to study the effects of endocannabinoid signaling and its role in various physiological processes.

Scientific Research Applications

1. Synthesis of β-Amino Acids

  • Application : The Arndt-Eistert protocol using Fmoc protected α-amino acids has been successfully applied to synthesize enantiomerically pure N-Fmoc-protected β-amino acids with high yield (Ellmerer-Müller et al., 1998).

2. Preparation of β2- and β3-Peptides

  • Application : The preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has been achieved, highlighting the utility of Fmoc-protected amino acids in peptide synthesis (Šebesta & Seebach, 2003).

3. Asymmetric Synthesis of Amino Acids

  • Application : A new synthetic pathway utilizing (acyloxy)alkoxy as a protecting group has been developed for asymmetrically protected amino acids, demonstrating the versatility of Fmoc in synthetic chemistry (Mollica et al., 2012).

4. Self-Assembled Structures of Modified Amino Acids

  • Application : Fmoc-modified aliphatic uncharged single amino acids have been shown to form diverse self-assembled structures under various conditions, indicating potential applications in material science (Gour et al., 2021).

5. Solid-Phase Synthesis of Peptides

  • Application : Fmoc-protected amino acids have been used in solid-phase syntheses of peptides, showcasing their utility in the efficient production of complex peptide structures (Han & Bárány, 1997).

6. Enzyme-Activated Surfactants

  • Application : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes, demonstrating potential in nanotechnology and materials science. The study also explored their conversion into enzymatically activated surfactants for on-demand homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

7. Synthesis of Non-proteinogenic Amino Acids

  • Application : The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, was achieved using Fmoc-protected amino acids, highlighting their role in expanding the repertoire of accessible amino acids for various applications (Adamczyk & Reddy, 2001).

8. Peptide Synthesis with Reversible Protecting Groups

  • Application : The use of N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids as intermediates for preparing peptides with reversibly protected peptide bonds demonstrates the versatility of Fmoc in complex peptide synthesis processes (Johnson et al., 1993).

9. Xanthenylamide Handles for Peptide Synthesis

  • Application : Xanthenylamide (XAL) handles prepared from Fmoc-protected amino acids have been used for solid-phase peptide synthesis, especially in the synthesis of acid-sensitive peptides. This underscores the role of Fmoc in facilitating mild synthesis conditions (Han et al., 1996).

10. Synthesis of Luminescent Molecular Crystals

  • Application : Fmoc-protected amino acids have been used in the synthesis of highly stable luminescent molecular crystals, indicating potential applications in photonic and electronic materials (Zhestkij et al., 2021).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJQXKHZCVDRSX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468248
Record name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

CAS RN

851909-08-5
Record name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid

Citations

For This Compound
2
Citations
T Otani, Y Hattori, K Akaji, K Kobayashi - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
Based on the X-ray crystallography of recombinant BACE1 and a hydroxyethylamine-type peptidic inhibitor, we introduced a cross-linked structure between the P1 and P3 side chains of …
Number of citations: 3 www.sciencedirect.com
大谷拓也, オオタニタクヤ - 2022 - kyoto-phu.repo.nii.ac.jp
その他略号 AD: Alzheimer's disease Aβ: amyloid β peptide APP: amyloid precursor protein BACE1: β-site APP cleaving enzyme 1 EI: electron ionization ESI: electrospray ionization FAB…
Number of citations: 3 kyoto-phu.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.